molecular formula C4H3BrClNO2S2 B2959223 5-Bromo-4-chlorothiophene-2-sulfonamide CAS No. 77893-75-5

5-Bromo-4-chlorothiophene-2-sulfonamide

Cat. No. B2959223
CAS RN: 77893-75-5
M. Wt: 276.55
InChI Key: PRKDIXNPZQMOAL-UHFFFAOYSA-N
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Description

5-Bromo-4-chlorothiophene-2-sulfonamide is an aromatic sulfonamide . It is used for pharmaceutical testing .


Chemical Reactions Analysis

5-Chlorothiophene-2-sulfonamide, a related compound, undergoes Rh-catalyzed aerobic N-alkylation with benzyl alcohol to yield the corresponding N-alkylated sulfonamide .

Scientific Research Applications

Molecular Biology: Enzyme Interaction Studies

In molecular biology, this compound can be used to study enzyme interactions . By observing how it inhibits specific enzymes, researchers can gain insights into enzyme mechanisms and develop targeted treatments for various diseases.

Chemical Synthesis: Building Block for Complex Molecules

5-Bromo-4-chlorothiophene-2-sulfonamide serves as a building block for synthesizing more complex molecules . Its reactive sites make it a versatile precursor for creating a wide range of chemical compounds with potential applications in drug development and industrial chemistry.

Environmental Science: Analyzing Pollutant Effects

This compound can be used in environmental science to analyze the effects of pollutants on enzymes and proteins . Understanding these interactions can help in assessing the environmental impact of various chemicals and in developing strategies for pollution control.

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 5-Bromo-4-chlorothiophene-2-sulfonamide can be utilized in chromatography and spectroscopy methods to identify and quantify other substances . It can act as a standard or a reagent in analytical procedures.

Material Science: Synthesis of Novel Materials

The compound’s unique structure allows for the synthesis of novel materials with potential applications in electronics, coatings, and other advanced materials . Researchers can explore its incorporation into polymers or as a catalyst in material production processes.

Biochemistry: Protein Binding Studies

Biochemists can use 5-Bromo-4-chlorothiophene-2-sulfonamide to study protein binding and interaction . It can help in understanding the biochemical pathways and the effect of various substances on biological systems.

Medicinal Chemistry: Drug Design and Discovery

Lastly, in medicinal chemistry, this compound’s properties can be harnessed for drug design and discovery . Its molecular framework can be modified to create new drugs with improved efficacy and reduced side effects for various medical conditions.

Safety and Hazards

5-Bromo-4-chlorothiophene-2-sulfonamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-4-chlorothiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClNO2S2/c5-4-2(6)1-3(10-4)11(7,8)9/h1H,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKDIXNPZQMOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chlorothiophene-2-sulfonamide

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